Osmi4;osmi 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of OSMI-4 involves the optimization of the 7-quinolone-4-carboxamide scaffold. The synthetic route includes the elongation of the peptide part of OSMI-4 to limit unwanted cyclization during synthesis while retaining OGT inhibitory potency . Additionally, new sulfonamide UDP mimics are incorporated to improve binding in the UDP-binding site . Industrial production methods for OSMI-4 are not extensively documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

OSMI-4 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are not extensively documented for OSMI-4.

Common Reagents and Conditions: The synthesis involves sulfonyl chlorides reacting with the peptide part of OSMI-4.

Major Products: The primary product is OSMI-4 itself, with various derivatives being synthesized for research purposes.

Scientific Research Applications

OSMI-4 is primarily used in scientific research to study OGT inhibition in different human cell lines . Its applications include:

Chemistry: Used to investigate the binding of OGT inhibitors and the specificity of the OGT binding pocket.

Biology: Helps in understanding the role of O-GlcNAcylation in various biological processes and diseases.

Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and cancer.

Mechanism of Action

OSMI-4 exerts its effects by inhibiting O-GlcNAc transferase (OGT), which catalyzes the addition of GlcNAc moieties to serine and threonine residues of proteins . This inhibition affects various biological pathways, including enzyme activity and gene expression . The compound binds tightly in the uridine binding pocket within the enzyme’s active site, primarily due to its chlorine substituent on the quinolinone .

Comparison with Similar Compounds

OSMI-4 is compared with other OGT inhibitors, such as OSMI-1 and its derivatives . While OSMI-4 is the most potent inhibitor reported to date, its physicochemical properties limit its use as a potential drug candidate . Similar compounds include:

OSMI-1: A less potent OGT inhibitor compared to OSMI-4.

Indolinone and Thiazolinone Derivatives: These compounds have shown varying degrees of OGT inhibition but are less potent than OSMI-4.

OSMI-4’s uniqueness lies in its high potency and specificity towards OGT, making it a valuable tool in medicinal chemistry and biological research .

Properties

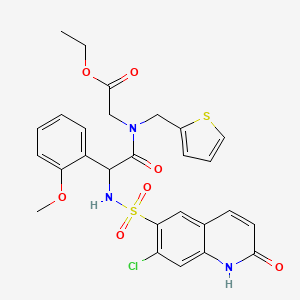

IUPAC Name |

ethyl 2-[[2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPSLAZMEWZDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.